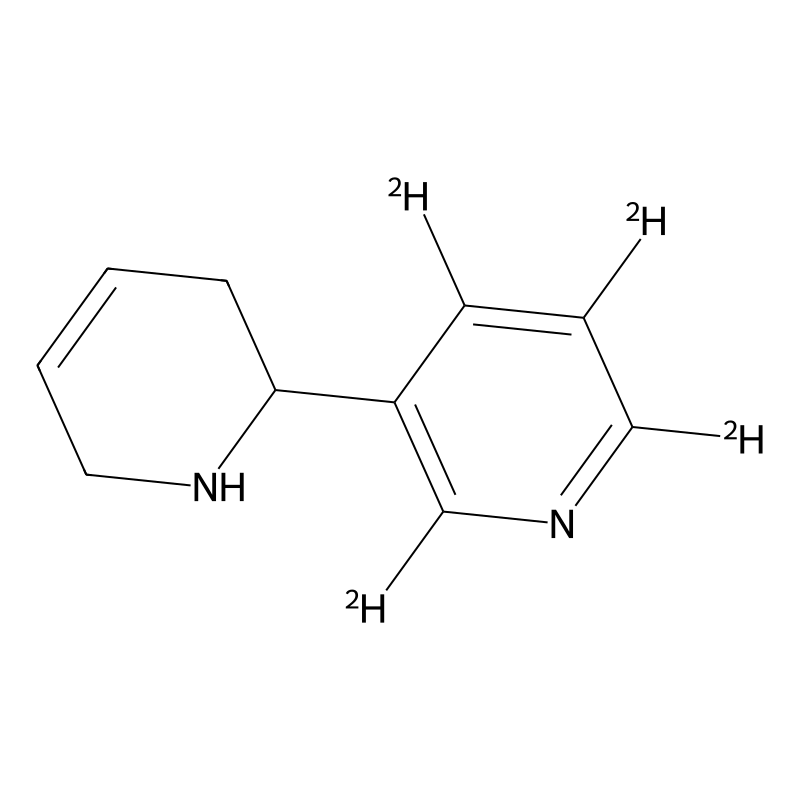(R,S)-Anatabine-2,4,5,6-d4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Metabolite Tracer
Anatabine is a minor metabolite of nicotine, a major psychoactive component of tobacco PubChem: . (R,S)-Anatabine-2,4,5,6-d4 can be used to trace the metabolism of nicotine in biological systems. The incorporation of deuterium atoms into the molecule allows scientists to distinguish between the unlabeled parent compound (nicotine) and the labeled metabolite ((R,S)-Anatabine-2,4,5,6-d4) using analytical techniques like mass spectrometry LGC Standards: . This allows researchers to study the metabolic pathways of nicotine and anatabine in detail.
Internal Standard
(R,S)-Anatabine-2,4,5,6-d4 can be used as an internal standard in quantitative analysis of anatabine. An internal standard is a known amount of a compound added to a sample before analysis. It serves as a reference point for the quantification of the target analyte (anatabine) in the sample. The properties of the internal standard, including its chemical and physical characteristics, should be similar to those of the target analyte. The deuterated anatabine closely resembles the natural form, making it a suitable internal standard for anatabine quantification experiments SCBT: .
(R,S)-Anatabine-2,4,5,6-d4 is a deuterated derivative of anatabine, a naturally occurring alkaloid found predominantly in tobacco and various plants such as green tomatoes and peppers. The compound's molecular formula is with a molecular weight of 164.24 g/mol. The deuteration at positions 2, 4, 5, and 6 enhances its stability and allows for more precise tracking in biological studies and
- Alkylation: The compound can participate in N-alkylation reactions under basic conditions, leading to the formation of various derivatives.
- Acid-base reactions: It can be protonated or deprotonated depending on the pH of the environment.
- Hydrolysis: In acidic conditions, it may hydrolyze to yield other metabolites or derivatives .
Anatabine and its derivatives have been studied for their potential biological activities. (R,S)-Anatabine-2,4,5,6-d4 has been shown to exhibit anti-inflammatory properties and may influence neurotransmitter systems. Its analogs have been investigated for their effects on nicotine addiction and neuroprotection .
The synthesis of (R,S)-Anatabine-2,4,5,6-d4 involves several steps:
- Starting Materials: Begin with 3-aminomethyl pyridine.
- Formation of Intermediate: React with benzophenoneimine to form an intermediate compound.
- Addition of Dielectrophile: Introduce a dielectrophile under non-nucleophilic conditions.
- Hydrolysis: Treat the resulting compound with acid to facilitate hydrolysis.
- Basification: Finally, basify the compound using potassium carbonate or other bases to yield (R,S)-Anatabine-2,4,5,6-d4 .
(R,S)-Anatabine-2,4,5,6-d4 has several applications:
- Pharmaceutical Research: Used as a reference standard in pharmacological studies to understand the behavior of anatabine in biological systems.
- Analytical Chemistry: Serves as a tracer in mass spectrometry to study metabolic pathways of nicotine and related compounds .
- Therapeutic Investigations: Explored for potential therapeutic uses in treating inflammation and neurological disorders .
Studies involving (R,S)-Anatabine-2,4,5,6-d4 focus on its interactions with various biological targets:
- Receptor Binding: Investigations into how it binds to nicotinic acetylcholine receptors have been conducted to understand its role in modulating neurotransmission.
- Metabolic Pathways: The deuterated form allows for detailed tracking of metabolic processes involving nicotine metabolism .
Several compounds share structural similarities with (R,S)-Anatabine-2,4,5,6-d4. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Anatabine | Parent compound | Naturally occurring alkaloid |
| Nornicotine | Structural derivative | Lacks methyl group at position 1 |
| Anabasine | Related alkaloid | Contains an additional nitrogen atom |
| Nicotine | Parent alkaloid | Higher potency as a stimulant |
| (R,S)-N-Nitroso Anatabine | Nitroso derivative | Potential carcinogenic properties |
(R,S)-Anatabine-2,4,5,6-d4 is unique due to its specific deuteration at multiple positions which enhances its stability and utility in research settings compared to its non-deuterated counterparts. This modification allows for more precise analytical measurements and insights into the metabolic pathways involving nicotine-related compounds .








